2-Chloro-4-methyl-6-(methylthio)pyrimidine
Overview
Description
2-Chloro-4-methyl-6-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
2-Chloro-4-methyl-6-(methylthio)pyrimidine is an alkylating agent that is reactive with nucleophiles such as amino groups . It can undergo Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
The molecular weight of the compound is 17465 Da , which is within the optimal range for oral bioavailability in drug design.
Result of Action
It’s known that pyrimidine derivatives can have a wide range of effects due to their ability to interact with various enzymes and receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s crucial to store and handle this compound under appropriate conditions to ensure its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-6-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with methylthiolate anion. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4,6-dichloro-2-(methylthio)pyrimidine as an intermediate, which reacts with sodium ethoxide in ethanol at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 4-methyl-6-(methylthio)pyrimidine under controlled conditions, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium tert-butoxide in N-methylpyrrolidone at low temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux.
Major Products Formed
Nucleophilic Substitution: 2-Amino-4-methyl-6-(methylthio)pyrimidine.
Oxidation: 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine.
Reduction: 2-Chloro-4-methyl-6-(methylamino)pyrimidine.
Scientific Research Applications
2-Chloro-4-methyl-6-(methylthio)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Similar in structure but lacks the methyl group at position 4.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a methylthio group at position 6.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains an additional chlorine atom at position 6.
Uniqueness
2-Chloro-4-methyl-6-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-chloro-4-methyl-6-methylsulfanylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCUQHONLZTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610275 | |
Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-59-1 | |
Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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